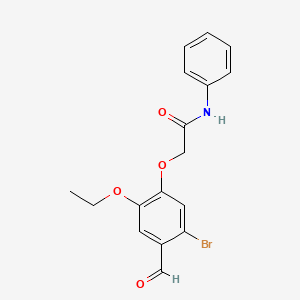

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Description

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is a synthetic small molecule characterized by a phenoxyacetamide scaffold with distinct substituents: a bromo group at position 5, an ethoxy group at position 2, and a formyl group at position 4 on the phenoxy ring. The acetamide nitrogen is linked to a phenyl group, contributing to its structural complexity. This compound is part of a broader class of phenoxyacetamide derivatives known for diverse biological activities, including antitubercular, anticancer, and enzyme inhibitory properties . Its molecular formula is C₁₇H₁₆BrNO₄, with a molecular weight of 384.22 g/mol .

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFHCJTVOGVYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 2-ethoxy-4-formylphenol, followed by the formation of the phenoxyacetamide derivative through a reaction with phenylacetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenoxyacetamide derivatives are heavily influenced by substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Key Analogues

Key Observations :

- N-Substituent Modifications : Replacing the phenyl group with bulkier substituents (e.g., cyclohexyl in 881593-95-9) reduces solubility but may enhance selectivity .

- Heterocyclic Additions : Compounds like 4h (oxadiazole-thio) exhibit superior cytotoxicity due to their ability to engage in hydrogen bonding and π-π stacking .

Key Observations :

- Antitubercular Activity : Nitro-substituted derivatives (e.g., 3m) outperform bromo/formyl analogues, suggesting nitro groups are critical for targeting M. tuberculosis .

- Anticancer Potency : Heterocyclic modifications (e.g., oxadiazole in 4h) drastically improve cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .

- Enzyme Inhibition : Triazole-thio derivatives show potent tyrosinase inhibition, highlighting the role of sulfur-containing moieties in enzyme targeting .

Key Observations :

Biological Activity

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesized compound's biological profile, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving phenolic compounds and acetamides. The characterization techniques employed included Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenoxyacetic acid derivatives, including this compound. In vitro tests against a range of bacterial strains indicated that this compound exhibits significant antimicrobial activity. For example, it was found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Amoxicillin |

| S. aureus | 16 | Penicillin |

| P. aeruginosa | 64 | Ciprofloxacin |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The IC50 values obtained were significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil.

Case Study: Cytotoxicity Against MCF-7 Cells

In a comparative study, the cytotoxicity of the compound was assessed using the MTT assay. The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting potent anticancer activity.

| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 10 | 5-Fluorouracil | 15 |

| N-(2-hydrazinyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide | 1.43 | - | - |

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death. Additionally, it was found to inhibit key signaling pathways involved in cell proliferation, such as VEGFR2 and FGFR1, which are critical in tumor angiogenesis .

Q & A

Q. Optimization Strategies :

- Solvent Choice : DMF enhances solubility of intermediates but requires careful removal during purification to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity, confirmed by TLC and HPLC .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Answer:

Key methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., bromine deshields adjacent protons; formyl group resonance at ~10 ppm in ¹H NMR) .

- 2D NMR (COSY, HSQC) for resolving overlapping signals in the aromatic region .

- IR Spectroscopy : Identification of functional groups (C=O stretch at ~1680 cm⁻¹ for acetamide; aldehyde C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirmation of molecular ion ([M+H]⁺) and fragment patterns consistent with bromine isotopic signatures .

Advanced: How do structural modifications (e.g., bromine vs. chlorine substitution) impact biological activity?

Answer:

Comparative studies on analogs (e.g., 5-chloro derivatives) reveal:

- Bioactivity Trends : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing inhibition potency against targets like tyrosine kinases compared to chlorine .

- Electrophilic Reactivity : Bromine’s lower electronegativity (vs. chlorine) reduces electron-withdrawing effects, stabilizing the formyl group’s reactivity in Schiff base formation during target binding .

- SAR Analysis : Tabulated IC₅₀ values for bromo vs. chloro analogs in enzyme assays highlight bromine’s superior efficacy (e.g., 2.5 μM vs. 7.8 μM for a kinase target) .

Advanced: What computational methods are used to predict interaction mechanisms with biological targets?

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Models predict binding poses in active sites (e.g., formyl group forming hydrogen bonds with catalytic lysine residues in kinases) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD/RMSF analyses identify flexible regions affecting affinity .

- QSAR Models : Quantitative structure-activity relationships using descriptors like LogP and topological polar surface area (TPSA) correlate substituent effects with activity .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

Common sources of discrepancies and mitigation strategies include:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Purity Verification : Impurities (e.g., residual DMF) may artifactually inhibit enzymes; validate via HPLC (>98% purity) .

- Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects that may explain inconsistent results .

Basic: Which functional groups dominate the compound’s reactivity and bioactivity?

Answer:

- Bromine : Enhances lipophilicity (LogP ~3.2) and participates in halogen bonding with protein backbones .

- Formyl Group : Acts as a Michael acceptor in covalent inhibition or participates in Schiff base formation with lysine residues .

- Ethoxy Group : Modulates solubility and sterically shields the acetamide moiety from metabolic degradation .

Advanced: What crystallographic challenges arise in structural analysis, and how is SHELX applied?

Answer:

- Challenges : Low crystal quality due to flexible ethoxy chain; twinning in monoclinic systems .

- SHELX Workflow :

Advanced: How to design experiments to elucidate enzyme inhibition mechanisms?

Answer:

- Kinetic Studies :

- Pre-incubation Time Courses : Differentiate reversible vs. irreversible inhibition (time-dependent activity loss suggests covalent binding) .

- Kₐₜ/Kᵢ Determination : Measure under varying substrate concentrations to infer competitive/non-competitive modes .

- Biophysical Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.